molecular formula C8H12N8 B3060977 1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine CAS No. 1945-63-7

1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine

Cat. No.: B3060977
CAS No.: 1945-63-7
M. Wt: 220.24 g/mol
InChI Key: XCEYAPHFFHMYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine is a chemical compound with the molecular formula C₈H₁₂N₈.

Scientific Research Applications

1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine typically involves the reaction of benzene-1,4-diamine with hydrazine derivatives under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-70°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

  • 1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]guanidine
  • 1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]urea
  • 1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]thiourea

Uniqueness: 1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine stands out due to its unique structure, which allows for versatile chemical modifications and a wide range of applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in scientific research .

Properties

IUPAC Name

1-[4-[2-(diaminomethylidene)hydrazinyl]phenyl]iminoguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N8/c9-7(10)15-13-5-1-2-6(4-3-5)14-16-8(11)12/h1-4,13H,(H3,11,12)(H4,9,10,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEYAPHFFHMYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NN=C(N)N)N=NC(=N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1945-63-7
Record name Hydrazinecarboximidamide, 2,2'-(2,5-cyclohexadiene-1,4-diylidene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001945637
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine
Reactant of Route 2
Reactant of Route 2
1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine
Reactant of Route 3
Reactant of Route 3
1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine
Reactant of Route 4
1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine
Reactant of Route 5
1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine
Reactant of Route 6
1-[4-[2-(Diaminomethylidene)hydrazinyl]phenyl]iminoguanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.